molecular formula C15H17F3O2 B15316713 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid

Cat. No.: B15316713
M. Wt: 286.29 g/mol
InChI Key: YVUISDYLYWHTPG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of a cyclohexyl group and a trifluoromethyl-substituted phenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the reaction of a bromo-substituted cyclohexyl derivative with a trifluoromethylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-2-[3-(trifluoromethyl)cyclohexyl]acetic acid
  • 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Uniqueness

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both a cyclohexyl group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H17F3O2

Molecular Weight

286.29 g/mol

IUPAC Name

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C15H17F3O2/c16-15(17,18)12-8-4-7-11(9-12)13(14(19)20)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2,(H,19,20)

InChI Key

YVUISDYLYWHTPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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